Didesmethylescitalopram is classified as an organic compound and specifically belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is synthesized from citalopram, which itself is a derivative of the bicyclic phenylpiperazine family. The compound's structure allows it to interact with serotonin transporters in the brain, influencing serotonin levels and contributing to its antidepressant effects.
The synthesis of didesmethylescitalopram typically involves the demethylation of citalopram. Various methods have been explored for this process, including:
The choice of method affects yield, purity, and environmental impact, making it crucial for pharmaceutical applications.
The molecular formula for didesmethylescitalopram is with a molecular weight of approximately 273.38 g/mol. Its structure features:
The compound's three-dimensional conformation plays an essential role in its biological activity, particularly in binding affinity to serotonin transporters.
Didesmethylescitalopram undergoes several chemical reactions during its synthesis and transformation into escitalopram:
These reactions are crucial for obtaining high-purity escitalopram suitable for pharmacological use.
Didesmethylescitalopram functions primarily as a selective serotonin reuptake inhibitor. Its mechanism involves:
Studies have shown that didesmethylescitalopram binds with high affinity to SERT, making it an effective precursor for escitalopram's therapeutic effects.
Didesmethylescitalopram exhibits several notable physical and chemical properties:
These properties are essential for handling and processing within pharmaceutical formulations.
Didesmethylescitalopram is primarily utilized in the pharmaceutical industry for:
Didesmethylescitalopram (S-DDCT), chemically designated as 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, possesses the molecular formula C~19~H~19~FN~2~O and a molecular weight of 310.37 g/mol. This metabolite retains the S-stereochemical configuration at the chiral center, consistent with its parent compound escitalopram ((S)-citalopram). The stereochemical integrity is critical, as the R-enantiomer of citalopram exhibits negligible pharmacological activity and may even antagonize escitalopram’s effects [6] [7].
S-DDCT’s structure features the absence of two N-methyl groups compared to escitalopram (C~20~H~21~FN~2~O), resulting in a tertiary amine rather than a secondary amine (Figure 1). This demethylation alters electron distribution and steric bulk, impacting interactions with the serotonin transporter (SERT) [1] [7]. The S-configuration is typically depicted using solid wedges for bonds projecting toward the viewer and hashed wedges for bonds projecting away, adhering to IUPAC stereochemical representation standards [2].
Table 1: Molecular Comparison of S-DDCT, Escitalopram, and Citalopram
Compound | Molecular Formula | Molecular Weight (g/mol) | Chiral Center Configuration |
---|---|---|---|
Didesmethylescitalopram | C~19~H~19~FN~2~O | 310.37 | S |
Escitalopram | C~20~H~21~FN~2~O | 324.39 | S |
Citalopram (racemate) | C~20~H~21~FN~2~O | 324.39 | R/S mixture |
S-DDCT is a bidesmethyl metabolite of escitalopram, formed via sequential N-demethylation by cytochrome P450 enzymes (CYP3A4 and CYP2C19). Escitalopram first metabolizes to S-desmethylcitalopram (S-DCT), which undergoes further demethylation to S-DDCT [1] [7]. Unlike escitalopram—a potent SSRI—S-DDCT lacks significant antidepressant activity due to:
S-DDCT demonstrates negligible affinity for human SERT (hSERT), with inhibition constants (K~i~) exceeding 10,000 nM. This contrasts sharply with escitalopram’s K~i~ of 1.1–2.5 nM [7] [9]. Mutational mapping studies reveal why:
Table 2: Binding Affinities of S-DDCT and Related Compounds at hSERT
Compound | K~i~ (nM) for hSERT | Inhibition Mechanism |
---|---|---|
Escitalopram | 1.1–2.5 | Orthosteric + allosteric |
Citalopram (racemate) | 8–15 | Orthosteric (weaker than S) |
S-Desmethylcitalopram | ~200 | Weak orthosteric |
Didesmethylescitalopram | >10,000 | None |
S-DDCT exhibits no meaningful affinity for SERT, norepinephrine transporter (NET), or dopamine transporter (DAT), confirming its pharmacodynamic inertness. This contrasts with escitalopram’s high selectivity:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3